molecular formula C8H16N2 B1378100 1-Cyclopropyl-4-methylpyrrolidin-3-amine CAS No. 1384428-90-3

1-Cyclopropyl-4-methylpyrrolidin-3-amine

Cat. No. B1378100
M. Wt: 140.23 g/mol
InChI Key: KJSCOXHVQCIXQY-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-4-methylpyrrolidin-3-amine” is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 .


Molecular Structure Analysis

The molecular structure of “1-Cyclopropyl-4-methylpyrrolidin-3-amine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is substituted with a cyclopropyl group and a methyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Cyclopropyl-4-methylpyrrolidin-3-amine” are not available, it’s worth noting that the field of chemical reaction prediction has been accelerated by the development of novel machine learning architectures .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclopropyl-4-methylpyrrolidin-3-amine” include a molecular weight of 140.23 . It’s important to note that physical properties can include color, density, hardness, and melting and boiling points, while a chemical property describes the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

1-Cyclopropyl-4-methylpyrrolidin-3-amine is utilized in medicinal chemistry as a versatile scaffold for the development of biologically active compounds. Its structure allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry of the molecule .

Methods of Application

The compound is synthesized and then incorporated into larger molecules to target specific biological pathways.

Results/Outcomes

The outcomes include the creation of novel compounds with potential therapeutic effects. The stereochemistry of 1-Cyclopropyl-4-methylpyrrolidin-3-amine can lead to different biological profiles, which are crucial for the binding mode to enantioselective proteins .

Application in Anti-inflammatory Drug Development

Scientific Field

Pharmacology

Summary of Application

This compound has been investigated for its potential use in anti-inflammatory drug development. It serves as a building block for creating pyrimidine derivatives, which have shown a range of pharmacological effects .

Methods of Application

The compound is used in the synthesis of pyrimidine derivatives. These syntheses involve various organic chemistry techniques to create the desired pyrimidine structure, which is then tested for anti-inflammatory properties .

Results/Outcomes

Research has indicated that pyrimidine derivatives exhibit potent anti-inflammatory effects. The structure-activity relationships (SARs) of these derivatives are thoroughly studied to enhance their activity and reduce toxicity .

Application in Chemical Synthesis

Scientific Field

Chemical Synthesis

Summary of Application

In chemical synthesis, 1-Cyclopropyl-4-methylpyrrolidin-3-amine is used as an intermediate for the preparation of various organic compounds due to its reactive amine group .

Methods of Application

The amine group of the compound reacts with other chemical entities to form bonds, creating a diverse range of chemical structures. This process is carried out under strict laboratory conditions to control the reaction pathways .

Results/Outcomes

The result is the production of a variety of compounds with different properties and potential applications in various fields of chemistry and biology .

Application in Green Chemistry

Scientific Field

Green Chemistry

Summary of Application

This compound is used in microwave-assisted organic synthesis (MAOS), which is a method that enhances synthetic efficiency and supports the principles of green chemistry .

Methods of Application

MAOS involves the use of microwave radiation to accelerate chemical reactions.

Results/Outcomes

The application of MAOS with 1-Cyclopropyl-4-methylpyrrolidin-3-amine has led to the development of more sustainable and environmentally friendly chemical processes .

Application in Anticancer Drug Development

Scientific Field

Oncology

Summary of Application

Pyrrolidine derivatives, including 1-Cyclopropyl-4-methylpyrrolidin-3-amine, are being explored for their potential as anticancer agents due to their ability to target specific cellular mechanisms .

Methods of Application

The compound is used to synthesize pyridine scaffolds, which are then tested for their anticancer properties. These scaffolds can interfere with cancer cell proliferation and survival .

Results/Outcomes

Pyridine-containing compounds have shown promise in the treatment of cancer, with several molecules undergoing further investigation for their medicinal applications .

Application in Peptide Synthesis

Scientific Field

Bioorganic Chemistry

Summary of Application

This compound is used in the synthesis of cyclic peptides, which are of interest due to their stability and biological activity.

Methods of Application

The amine group of 1-Cyclopropyl-4-methylpyrrolidin-3-amine reacts with carboxylic acids or their derivatives to form amide bonds, creating peptide chains. Cyclization can be achieved through further intramolecular reactions .

Results/Outcomes

Cyclic peptides synthesized using this compound have shown enhanced resistance to enzymatic degradation, making them potential candidates for therapeutic drugs .

Application in Catalysis

Scientific Field

Organic Chemistry

Summary of Application

The compound serves as an organocatalyst in various chemical reactions due to its ability to donate or accept a proton.

Methods of Application

It is used in asymmetric synthesis to induce chirality in the resulting molecules. The compound’s structure allows for multiple points of interaction with the substrates .

Results/Outcomes

The use of 1-Cyclopropyl-4-methylpyrrolidin-3-amine in catalysis has led to the development of enantioselective synthesis methods, producing chiral compounds with high optical purity .

Application in Environmental Chemistry

Scientific Field

Environmental Chemistry

Summary of Application

This compound is investigated for its use in the degradation of environmental pollutants through advanced oxidation processes.

Methods of Application

The compound can generate reactive species under certain conditions, which can then react with and break down various organic pollutants .

Results/Outcomes

Studies have shown that 1-Cyclopropyl-4-methylpyrrolidin-3-amine can effectively reduce the concentration of pollutants, contributing to cleaner water and air .

Application in Computational Chemistry

Scientific Field

Computational Chemistry

Summary of Application

The compound’s structure is used in computational models to predict its interaction with various biological targets.

Methods of Application

Molecular docking and dynamics simulations are performed to understand the binding affinity and conformational changes upon interaction with the target .

Results/Outcomes

The computational studies provide valuable insights into the potential efficacy and mechanism of action of derivatives of 1-Cyclopropyl-4-methylpyrrolidin-3-amine .

Application in Food Chemistry

Scientific Field

Food Chemistry

Summary of Application

The compound is explored for its potential as a food additive to enhance flavor or as a preservative due to its antimicrobial properties.

Methods of Application

It is added to food products in controlled amounts and tested for its effects on taste, shelf life, and microbial growth .

Results/Outcomes

Research indicates that 1-Cyclopropyl-4-methylpyrrolidin-3-amine can improve the quality and safety of food products, with ongoing studies to ensure consumer health .

Application in Polymer Chemistry

Scientific Field

Polymer Chemistry

Summary of Application

This compound is utilized in the modification of polymers to introduce new functional groups or to alter physical properties.

Methods of Application

The amine group participates in reactions with polymer chains, leading to grafting or cross-linking, which can change the polymer’s characteristics .

Results/Outcomes

Modified polymers with 1-Cyclopropyl-4-methylpyrrolidin-3-amine have shown improved thermal stability, mechanical strength, and chemical resistance .

Safety And Hazards

The safety information for “1-Cyclopropyl-4-methylpyrrolidin-3-amine” includes several hazard statements: H226, H302, H314, H335 . These statements indicate that the compound may be flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-Cyclopropyl-4-methylpyrrolidin-3-amine” are not available, the field of therapeutic peptides, which includes pyrrolidine derivatives, has seen significant advancements and continues to be a hot topic in pharmaceutical research .

properties

IUPAC Name

1-cyclopropyl-4-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-6-4-10(5-8(6)9)7-2-3-7/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSCOXHVQCIXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-4-methylpyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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